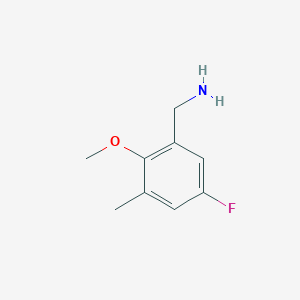
(5-Fluoro-2-methoxy-3-methylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, featuring a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-3-methylphenyl)methanamine typically involves the introduction of the methanamine group to a fluorinated aromatic compound. One common method involves the reaction of 5-fluoro-2-methoxy-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
(5-Fluoro-2-methoxy-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hypervalent iodine compounds or TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (e.g., PhI(OAc)2) and TEMPO are commonly used for oxidizing the amine group.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the amine to secondary or tertiary amines.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the fluorine atom on the aromatic ring.
Major Products Formed
Oxidation: Imines, nitriles, or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(5-Fluoro-2-methoxy-3-methylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (5-Fluoro-2-methoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the aromatic ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further modulating its biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
類似化合物との比較
Similar Compounds
(5-Fluoro-2-methylphenyl)methanamine: Similar structure but lacks the methoxy group.
(5-Fluoro-2-methoxypyridine-3-boronic acid): Contains a pyridine ring instead of a phenyl ring.
5-Fluoro-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an amine group.
Uniqueness
(5-Fluoro-2-methoxy-3-methylphenyl)methanamine is unique due to the presence of both a methoxy group and a fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and development.
特性
IUPAC Name |
(5-fluoro-2-methoxy-3-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKYWLOJGITMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














